6-Chloro-2-(piperazin-1-yl)pyridin-3-amine
Overview
Description
“6-Chloro-2-(piperazin-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 1261079-56-4 . It has a molecular weight of 212.68 and its IUPAC name is 6-chloro-2-(1-piperazinyl)-3-pyridinylamine .
Synthesis Analysis
There is a study that designed, synthesized, and evaluated a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .Molecular Structure Analysis
The InChI code of the compound is 1S/C9H13ClN4/c10-8-2-1-7(11)9(13-8)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2 . The compound has a linear formula of C9H13ClN4 .Chemical Reactions Analysis
The compound has been used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Physical And Chemical Properties Analysis
The compound has a melting point range of 123 - 124 . The InChI key of the compound is FMTNTOUEYHYIFH-UHFFFAOYSA-N .Scientific Research Applications
Anticancer Activities
6-Chloro-2-(piperazin-1-yl)pyridin-3-amine demonstrates potential in anticancer applications. A study by Demirci and Demirbas (2019) synthesized novel Mannich bases using this compound as a leading compound, known for its anticancer activities. These bases showed moderate cytotoxic activity against prostate cancer cell lines, highlighting its potential in cancer treatment (Demirci & Demirbas, 2019).
Anti-Diabetic Properties
Bindu et al. (2019) researched triazolo-pyridazine-6-yl-substituted piperazines for anti-diabetic drug development. Their study involved synthesizing a family of 12 compounds with 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine, which showed promising results as Dipeptidyl peptidase-4 (DPP-4) inhibitors, indicating potential as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Coordination Chemistry
Purkait et al. (2017) explored the use of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine in coordination chemistry, synthesizing group 12 metal complexes. These complexes exhibited diverse structures and photoluminescence properties, suggesting potential applications in material science (Purkait, Aullón, Zangrando, & Chakraborty, 2017).
Crystal Structure Analysis
The compound's utility extends to crystallography, as demonstrated by Ullah and Stoeckli-Evans (2021). They analyzed the crystal structure of a hydrochloride salt derivative of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine, providing insights into its molecular assembly (Ullah & Stoeckli-Evans, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-2-piperazin-1-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-2-1-7(11)9(13-8)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTNTOUEYHYIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(piperazin-1-yl)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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